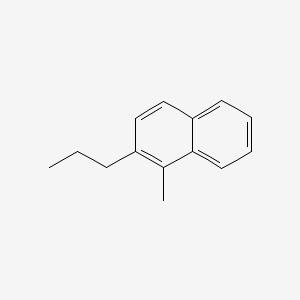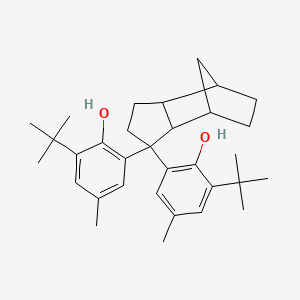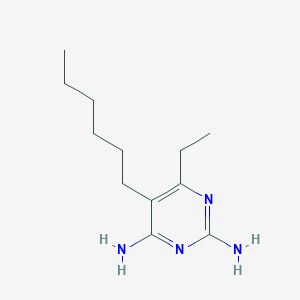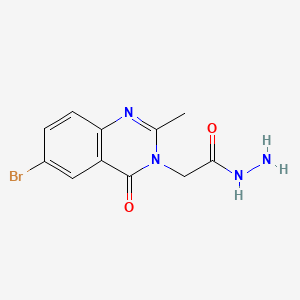
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse chemical reactivity and wide range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antimycobacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide typically involves the reaction of 6-bromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur at the bromine atom, leading to the formation of different substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential antibacterial and antimycobacterial activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit essential biosynthetic and salvage pathways in bacteria, leading to their death. It may also interact with enzymes and proteins involved in bacterial metabolism, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone scaffold and exhibit similar biological activities.
6-Bromo-2-methyl-4-oxo-quinazoline derivatives: These compounds have similar chemical structures but differ in their substituents.
Uniqueness
3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazide group allows for further functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
40889-48-3 |
|---|---|
Molecular Formula |
C11H11BrN4O2 |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
2-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C11H11BrN4O2/c1-6-14-9-3-2-7(12)4-8(9)11(18)16(6)5-10(17)15-13/h2-4H,5,13H2,1H3,(H,15,17) |
InChI Key |
MGTHGQKWDWVBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
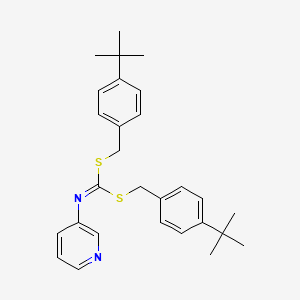
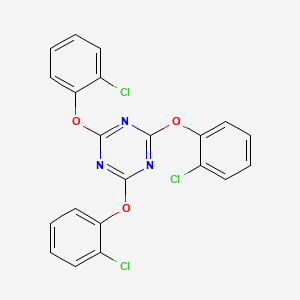
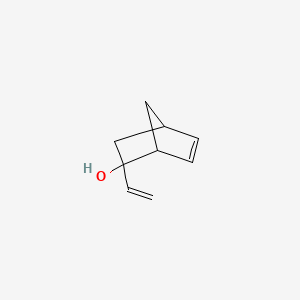
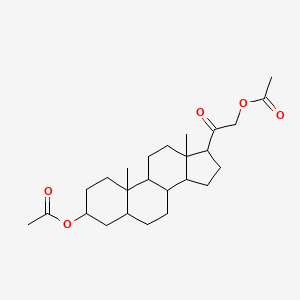
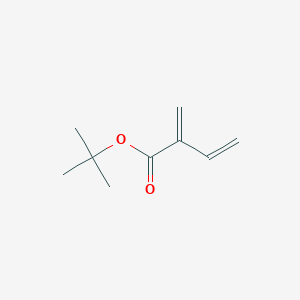
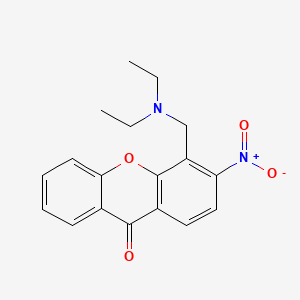
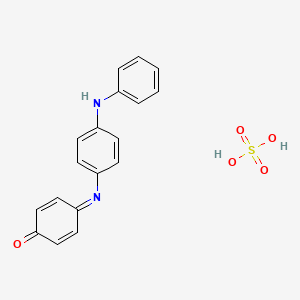
![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
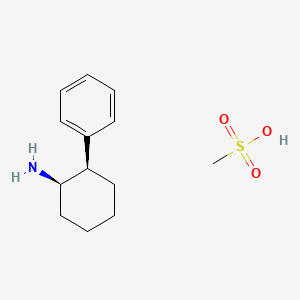
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
